molecular formula C10H9N3OS B2688250 (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile CAS No. 726151-97-9

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile

Cat. No.: B2688250
CAS No.: 726151-97-9
M. Wt: 219.26
InChI Key: KELMNUAYADWOOG-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile: is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol . This compound belongs to the class of thiophenes and is used primarily for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene derivatives with pyrimidinyl compounds in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-[(Pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide: Known for its antimicrobial activity.

  • 1-(2,5-Difluorophenyl)ethyl 3-(5,6-dimethyl-4-oxo-1H-thieno[2,3-d]pyrimidin-2-yl)propanoate: Another thiophene derivative with similar structural features.

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

CAS No.

726151-97-9

Molecular Formula

C10H9N3OS

Molecular Weight

219.26

IUPAC Name

2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C10H9N3OS/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11/h3H2,1-2H3,(H,12,13,14)

InChI Key

KELMNUAYADWOOG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CC#N)C

solubility

soluble

Origin of Product

United States

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